Mycophenolate sodium (Myfortic®) is an immunosuppressive agent that delivers mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (Cellcept®). [] It is an enteric-coated prodrug of MPA, designed to release the active agent in the small intestine. [] This formulation aims to reduce upper gastrointestinal adverse events associated with MPA by delaying its release until it reaches the small intestine. [] Both Mycophenolate mofetil and mycophenolate sodium are approved for the prevention of organ rejection in adult renal transplant patients. [] Mycophenolate sodium has also been explored for potential use in other solid organ transplantations, such as heart transplants, [] and in the treatment of autoimmune diseases, [] particularly those with extra-renal manifestations. []
Mycophenolate sodium is derived from mycophenolic acid, which is obtained from the fermentation of various species of Penicillium fungi. The chemical structure is characterized by the presence of a hexenoic acid moiety attached to a bicyclic structure, which contributes to its pharmacological activity. The compound is classified under immunosuppressive agents and is specifically categorized as an antimetabolite due to its mechanism of action involving nucleotide synthesis inhibition.
The synthesis of mycophenolate sodium typically involves the following steps:
The processes are designed to yield high-purity products suitable for pharmaceutical applications.
The molecular formula for mycophenolate sodium is , with a molecular weight of approximately 342.32 g/mol. The structural representation includes:
The compound exhibits various crystalline forms, each characterized by distinct X-ray powder diffraction patterns and thermal properties . For instance, Form M2 shows specific peaks at 5.3, 8.0, 9.8, 10.7, and 21.9 degrees 2-theta.
Mycophenolate sodium participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of mycophenolate sodium centers on its ability to inhibit IMPDH, leading to reduced synthesis of purine nucleotides necessary for DNA replication in lymphocytes:
This targeted action contributes significantly to its therapeutic efficacy in transplant settings.
Mycophenolate sodium exhibits several key physical and chemical properties:
These properties are crucial for formulation development and ensuring bioavailability upon administration.
Mycophenolate sodium has several significant applications:
The versatility and effectiveness of mycophenolate sodium make it a critical component in modern transplant medicine and potentially other therapeutic areas.
Mycophenolate sodium delivers mycophenolic acid (Mycophenolic Acid), the active moiety that exerts immunosuppression through potent, reversible inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)—the rate-limiting step in de novo guanosine nucleotide biosynthesis [1] [9]. Guanosine triphosphate (GTP) depletion preferentially impacts lymphocytes due to their reliance on the de novo pathway (unlike other cell types that utilize salvage pathways). This results in:
Recent research identifies Mycophenolic Acid as an uncompetitive inhibitor with respect to IMP and NAD⁺ at physiological concentrations, binding to the enzyme-NAD⁺ complex to stabilize a closed conformation that obstructs the catalytic site [1] [2]. Structural analyses confirm preferential inhibition of the IMPDH type II isoform, which is upregulated in activated lymphocytes [2] [9]. Additionally, Mycophenolic Acid promotes the induction of Foxp3⁺CD25⁺ regulatory T cells (Tregs), shifting the immune balance toward tolerance [8].
Table 1: Key Biochemical Properties of IMPDH Isoforms
Property | IMPDH Type I | IMPDH Type II |
---|---|---|
Chromosomal Location | Chromosome 7 | Chromosome 3 |
Tissue Expression | Constitutive, widespread | Induced in proliferating cells |
Ki for Mycophenolic Acid | 15–35 nM | 10–25 nM |
Role in Lymphocytes | Baseline purine synthesis | Dominant in activated lymphocytes |
Mycophenolate sodium exhibits complex pharmacokinetics characterized by significant inter- and intra-patient variability. Key parameters include:
Table 2: Mean Pharmacokinetic Parameters of Mycophenolic Acid After Mycophenolate Sodium Administration (720 mg Twice Daily)
Parameter | Value (Mean ± SD) | Clinical Significance |
---|---|---|
Cₘₐₓ (μg/mL) | 24.5 ± 9.5 | Predicts efficacy/side effect risk |
Tₘₐₓ (h) | 2.0 ± 0.8 | Delayed vs. mycophenolate mofetil (0.8 h) |
AUC₀₋₁₂ (μg·h/mL) | 63.9 ± 16.2 | Primary metric for therapeutic drug monitoring |
Apparent t₁/₂ (h) | 17.9 ± 6.5 | Supports twice-daily dosing |
The enteric-coated formulation of mycophenolate sodium (marketed as Myfortic®) utilizes a gastro-resistant coating to delay Mycophenolic Acid release until the small intestine. This design addresses two critical objectives:
Drug release kinetics follow a biphasic pattern:
Table 3: In Vitro Drug Release Profile of Enteric-Coated Mycophenolate Sodium
Time (h) | Simulated Gastric pH (1.2) | Simulated Intestinal pH (6.8) |
---|---|---|
0.5 | <5% release | Not applicable |
1.0 | <5% release | >85% release |
2.0 | <5% release | >95% release |
Both mycophenolate sodium and mycophenolate mofetil deliver Mycophenolic Acid as the active immunosuppressant, but critical pharmacological differences arise from their distinct chemical forms and formulations:
Table 4: Pharmacological Comparison of Mycophenolate Formulations
Parameter | Mycophenolate Sodium | Mycophenolate Mofetil |
---|---|---|
Chemical Form | Mycophenolic Acid sodium salt | Morpholinoethyl ester prodrug |
Formulation | Enteric-coated tablet | Immediate-release tablet |
Dose Equivalence | 720 mg | 1000 mg |
Tₘₐₓ (hours) | 1.5–2.5 | 0.8–1.5 |
Mean Relative Bioavailability | 94% | 94% |
Major Metabolic Pathway | Direct glucuronidation | Ester hydrolysis → glucuronidation |
Impact of Food on AUC | ↓ <10% | ↓ 33–40% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1